molecular formula C7H9N3O2 B13591721 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one

5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one

Cat. No.: B13591721
M. Wt: 167.17 g/mol
InChI Key: LHQGYSGKIGEKSZ-UHFFFAOYSA-N
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Description

5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one is an organic compound that features both an imidazole and an oxazolidinone ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxazolidinone derivatives, while reduction may yield reduced imidazole derivatives .

Scientific Research Applications

5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazolidinone ring can also interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one is unique due to the combination of both imidazole and oxazolidinone rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and participate in a broader array of chemical reactions compared to its simpler counterparts .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-10-4-8-2-5(10)6-3-9-7(11)12-6/h2,4,6H,3H2,1H3,(H,9,11)

InChI Key

LHQGYSGKIGEKSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CNC(=O)O2

Origin of Product

United States

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